N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide -

N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide

Catalog Number: EVT-3596243
CAS Number:
Molecular Formula: C28H23ClN2O5S
Molecular Weight: 535.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for hematologic malignancies. [] In humans, it undergoes extensive hepatic metabolism, primarily involving oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] A major human metabolite, M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide), is formed through CYP3A4-mediated oxidation and cyclization. [] Another significant metabolite, M30 (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide), results from nitro reduction, likely by gut bacteria. []

Diclofenac

Compound Description: Diclofenac is a well-characterized cytochrome P450 substrate. [] It is commonly used as a model compound to test the biotransformation capabilities of microbial strains, especially actinomycetes. []

Dasatinib (Sprycel, BMS-345825)

Compound Description: Dasatinib (Sprycel, BMS-345825) is a drug candidate used in the development of a rapid screening system for microbial biotransformations. [] This system, utilizing actinomycetes strains in a 24-well microtiter plate format, aims to identify strains capable of producing mammalian metabolites of drug candidates. []

4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Compound Description: 4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a dihydrooxazolone derivative for which a second, triclinic polymorph has been identified. [] It exhibits no direction-specific intermolecular interactions in its crystal structure. []

2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one

Compound Description: This compound is another dihydrooxazolone derivative, its structure has been rerefined to account for the orientational disorder of its thienyl group. [] In its crystal structure, molecules are linked by C-H···O hydrogen bonds, forming C2(2)(14) chains. []

Relevance: While structurally distinct from N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide, 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one shares the common feature of a heterocyclic ring system, highlighting the structural diversity and pharmacological potential within heterocyclic compounds. []

3-anilino-2-phenyl-5-[(thiophen-2-yl)methylidene]-3,5-dihydro-4H-imidazol-4-one

Compound Description: This compound, a dihydroimidazolone derivative, forms via the reaction of phenylhydrazine with 2-phenyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. [] It exhibits orientational disorder in its thienyl group and forms centrosymmetric R2(2)(10) dimers through N-H···O hydrogen bonds in its crystal structure. []

Relevance: Although structurally different from N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide, 3-anilino-2-phenyl-5-[(thiophen-2-yl)methylidene]-3,5-dihydro-4H-imidazol-4-one belongs to the same broad category of heterocyclic compounds. [] This highlights the shared structural features and potential for overlapping pharmacological properties across these compounds.

3-anilino-2-(4-methylphenyl)-5-[(thiophen-2-yl)methylidene]-3,5-dihydro-4H-imidazol-4-one

Compound Description: This dihydroimidazolone derivative results from the reaction of phenylhydrazine with 2-(4-methylphenyl)-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. [] Similar to its phenyl analogue, it exhibits orientational disorder in its thienyl group and forms centrosymmetric R2(2)(10) dimers via N-H···O hydrogen bonds. []

2-phenyl-5-[(thiophen-2-yl)methylidene]-3-{[(E)-(thiophen-2-yl)methylidene]amino}-3,5-dihydro-4H-imidazol-4-one

Compound Description: This complex dihydroimidazolone derivative arises from the reaction of 2-phenyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one with hydrazine hydrate and subsequent reaction with thiophene-2-carbaldehyde. [] It displays orientational disorder in one of its thienyl groups and forms centrosymmetric R2(2)(10) dimers via C-H···O hydrogen bonds. []

Relevance: This compound, while structurally distinct from N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide, showcases the potential for generating a diverse range of heterocyclic compounds with varying substituents and structural complexities, potentially leading to a broad spectrum of biological activities. []

Methyl (2Z)-2-(benzoylamino)-3-(thiophen-2-yl)prop-2-enoate

Compound Description: This compound is formed through the reaction of 2-phenyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one with water, yielding 2-(benzoylamino)-3-(thiophen-2-yl)prop-2-enoic acid, which then reacts with methanol. [] In its crystal structure, N-H···O and C-H···π(arene) hydrogen bonds link the molecules into sheets. []

Relevance: Although structurally different from N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide, methyl (2Z)-2-(benzoylamino)-3-(thiophen-2-yl)prop-2-enoate highlights the synthetic versatility of heterocyclic compounds as starting materials for generating structurally diverse derivatives with potential biological activities. []

Medroxalol

Compound Description: Medroxalol (1) is a drug with both alpha- and beta-adrenergic antagonist properties. [] Structure-activity studies of medroxalol analogues indicate that the phenolic hydroxy group is essential for its beta-adrenergic blocking activity and enhances its alpha-adrenergic antagonism. [] The O-methyl analogue (13) displays enhanced beta-blocking activity and reduced alpha-blocking activity compared to medroxalol. [] Interestingly, both medroxalol and its O-methyl analogue exhibit similar antihypertensive activity in spontaneously hypertensive rats, suggesting contributions from factors beyond alpha- and beta-adrenergic blockade to medroxalol's antihypertensive effects. []

Relevance: Medroxalol and N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide both contain a benzamide moiety and a substituted aromatic ring, suggesting potential similarities in their pharmacological profiles. [] The research on medroxalol derivatives emphasizes the influence of specific structural modifications on adrenergic receptor antagonism, providing insights that could be applied to understanding and optimizing the activity of compounds structurally related to the target compound. []

5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide

Compound Description: This compound, the phenolic O-methyl analogue of medroxalol, exhibits enhanced beta-adrenergic blocking activity and decreased alpha-blocking activity compared to medroxalol. [] This finding supports the role of the phenolic hydroxy group in modulating the alpha- and beta-adrenergic antagonist properties of medroxalol. []

Relevance: 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide and N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide share a benzamide moiety and a benzodioxole group. [] This structural similarity suggests potential for overlapping pharmacological activities, and the research on this medroxalol analogue highlights the impact of specific structural features on adrenergic receptor antagonism. []

2-hydroxy-5-[1-hydroxy-2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]benzamide

Compound Description: This compound is a medroxalol analogue where the aralkylamine side chain has been replaced by a fragment of a known alpha-adrenergic receptor blocker. [] It shows a distinct pharmacological profile with potential therapeutic usefulness. []

Relevance: This medroxalol analogue, though structurally different from N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide, demonstrates how modification of specific structural elements in compounds containing a benzamide core can significantly alter their pharmacological activity. [] This knowledge could be relevant for designing and optimizing the activity of compounds structurally related to the target compound. []

PS200981 [3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide]

Compound Description: PS200981 is a potent p38 MAP kinase inhibitor identified through high-throughput screening. [] It exhibits an IC50 of 1 µM against both p38α and p38β isoforms. [] Crucially, it displays high selectivity for p38α and p38β, demonstrating 25-fold selectivity against a panel of other kinases. [] PS200981 also inhibits the LPS-induced increase in TNF levels in human monocytes and in vivo in mice. []

Relevance: PS200981 and N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide both feature a benzamide moiety, suggesting potential similarities in their binding properties or pharmacological effects. [] The discovery of PS200981, particularly its high selectivity for p38 MAP kinase, highlights the potential for developing potent and selective inhibitors within this chemical class. []

PS166276 [(R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide]

Compound Description: PS166276 is a structurally related analogue of PS200981 that exhibits even greater potency and reduced cytotoxicity as a p38 MAP kinase inhibitor. [] Its in vivo activity in LPS-challenged mice further reinforces the therapeutic potential of this class of p38 inhibitors. []

Relevance: While structurally distinct from N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide, PS166276 shares the common benzamide moiety. [] This structural similarity, coupled with its potent and selective p38 inhibition, emphasizes the potential for exploring this chemical class for developing compounds with similar or diverse pharmacological activities. []

Properties

Product Name

N-1,3-benzodioxol-5-yl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1,3-benzodioxol-5-yl)benzamide

Molecular Formula

C28H23ClN2O5S

Molecular Weight

535.0 g/mol

InChI

InChI=1S/C28H23ClN2O5S/c1-19-7-12-22(29)15-25(19)31(37(33,34)24-5-3-2-4-6-24)17-20-8-10-21(11-9-20)28(32)30-23-13-14-26-27(16-23)36-18-35-26/h2-16H,17-18H2,1H3,(H,30,32)

InChI Key

AHUDBLICAJIZGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.